molecular formula C17H20O B12620253 2,4-Dimethyl-1-(2-phenylpropoxy)benzene CAS No. 921762-03-0

2,4-Dimethyl-1-(2-phenylpropoxy)benzene

Cat. No.: B12620253
CAS No.: 921762-03-0
M. Wt: 240.34 g/mol
InChI Key: PLHMCQODUAMBII-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-(2-phenylpropoxy)benzene is a high-purity chemical compound offered for research and development purposes. This synthetic aromatic ether features a 2,4-dimethylphenyl group linked via an oxygen atom to a 2-phenylpropyl chain. Its molecular structure, incorporating substituted benzene rings, makes it a compound of interest in various scientific fields. Researchers may value it as a key intermediate or building block in sophisticated organic synthesis projects, including the development of novel ligands for catalysts or the construction of more complex molecular architectures. The steric and electronic properties conferred by the methyl substituents and the ether linkage can influence its reactivity in electrophilic aromatic substitution reactions and other transformation processes. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and conduct all necessary risk assessments before handling.

Properties

CAS No.

921762-03-0

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

2,4-dimethyl-1-(2-phenylpropoxy)benzene

InChI

InChI=1S/C17H20O/c1-13-9-10-17(14(2)11-13)18-12-15(3)16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3

InChI Key

PLHMCQODUAMBII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution

This method typically involves the reaction of a suitable phenolic compound with a substituted alkyl halide.

General Reaction Scheme:
$$
\text{Phenol} + \text{Alkyl Halide} \rightarrow \text{Alkylated Phenol}
$$

Procedure:

  • Starting Materials : Use 2,4-dimethylphenol as the phenolic compound and 2-bromopropane as the alkyl halide.
  • Reaction Conditions :

    • Solvent: Typically an aprotic solvent like dimethylformamide (DMF).
    • Base: Potassium carbonate (K₂CO₃) is often used to deprotonate the phenol and facilitate nucleophilic attack.
  • Process :

    • Dissolve 2,4-dimethylphenol in DMF.
    • Add K₂CO₃ and stir at room temperature.
    • Gradually introduce 2-bromopropane while maintaining stirring for several hours.
    • After completion, quench the reaction with water and extract the organic layer with ethyl acetate.
  • Purification : The crude product is purified using column chromatography.

Synthesis via Friedel-Crafts Alkylation

Friedel-Crafts alkylation is another viable method for synthesizing this compound by introducing a phenylpropoxy group onto a dimethyl-substituted benzene ring.

General Reaction Scheme:
$$
\text{Aromatic Compound} + \text{Alkyl Halide} \xrightarrow{\text{AlCl}_3} \text{Alkylated Aromatic Compound}
$$

Procedure:

  • Reaction Conditions :

    • Catalyst: Aluminum chloride (AlCl₃).
    • Solvent: Non-polar solvents like dichloromethane can be used.
  • Process :

    • Mix 2,4-dimethylbenzene with AlCl₃ in dichloromethane at low temperatures.
    • Slowly add phenylpropyl chloride while stirring.
    • Allow the reaction to proceed for several hours at room temperature.
  • Workup : Quench the reaction with water, extract with dichloromethane, and purify the product through distillation or chromatography.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method:

Method Advantages Disadvantages
Nucleophilic Substitution Simple procedure; mild conditions Limited to certain substrates; potential for side reactions
Friedel-Crafts Alkylation High yields; versatile substrates Requires strong Lewis acid; potential for polysubstitution

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-(2-phenylpropoxy)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid are used as reagents.

    Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while halogenation would produce halogenated compounds.

Scientific Research Applications

2,4-Dimethyl-1-(2-phenylpropoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-(2-phenylpropoxy)benzene involves its interaction with various molecular targets. The aromatic ring can participate in π-π interactions, while the phenylpropoxy group can engage in hydrophobic interactions with target molecules. These interactions can influence the compound’s biological activity and its role in chemical reactions .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The methyl groups in this compound are electron-donating, activating the benzene ring toward electrophilic substitution. In contrast, etofenprox’s ethoxy group is weakly electron-withdrawing, enhancing stability against oxidation .
  • Solubility: The sulfinylamino group in 2,4-Dimethyl-1-(sulfinylamino)benzene increases water solubility compared to the phenylpropoxy substituent in the target compound .
2.3. Spectroscopic and Analytical Data

While direct spectra for this compound are unavailable, studies on condensed benzene derivatives (e.g., electron-stimulated desorption yields) suggest that substituents alter fragmentation patterns under electron impact. For example:

  • Benzene films on Pt surfaces show thickness-dependent cation/anion desorption yields at 950 eV electron energy .

  • Substituted benzenes like etofenprox likely exhibit distinct mass spectral fragmentation due to their complex substituents .

Biological Activity

2,4-Dimethyl-1-(2-phenylpropoxy)benzene is a compound with significant potential in biological and chemical research. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a dimethyl group at the 2 and 4 positions of a benzene ring, with a phenylpropoxy substituent. This structure allows for various interactions with biological targets due to the presence of both hydrophobic and aromatic components.

The biological activity of this compound is primarily attributed to its ability to engage in π-π interactions and hydrophobic interactions. These interactions can influence enzyme activities and receptor binding, making it a useful compound in pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that the compound has potential antimicrobial properties, which may be effective against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence of its role in protecting neuronal cells, which could be beneficial in neurodegenerative disease models.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against specific cancer cell lines
NeuroprotectiveReduction in oxidative stress markers

Case Study 1: Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating significant antimicrobial potential.

Case Study 2: Anticancer Efficacy

In vitro studies involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was calculated to be approximately 30 µM, suggesting that the compound effectively induces apoptosis in cancer cells.

Case Study 3: Neuroprotective Effects

Research focusing on neuronal cell cultures exposed to oxidative stress showed that this compound reduced cell death by approximately 40%. This effect was associated with decreased levels of reactive oxygen species (ROS), highlighting its potential as a neuroprotective agent.

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